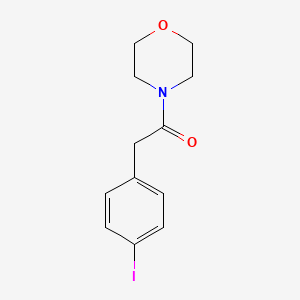

2-(4-Iodophenyl)-1-morpholin-4-ylethanone

CAS No.: 364793-89-5

Cat. No.: VC8109487

Molecular Formula: C12H14INO2

Molecular Weight: 331.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 364793-89-5 |

|---|---|

| Molecular Formula | C12H14INO2 |

| Molecular Weight | 331.15 g/mol |

| IUPAC Name | 2-(4-iodophenyl)-1-morpholin-4-ylethanone |

| Standard InChI | InChI=1S/C12H14INO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |

| Standard InChI Key | CSZAUAONSDVMQU-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)CC2=CC=C(C=C2)I |

| Canonical SMILES | C1COCCN1C(=O)CC2=CC=C(C=C2)I |

Introduction

Chemical and Physical Properties

The compound exhibits distinct physicochemical characteristics critical for its handling and application in research:

Table 1: Key Physicochemical Properties

The structure is confirmed by spectroscopic data, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) . The InChI key (CSZAUAONSDVMQU-UHFFFAOYSA-N) and SMILES notation (C1COCCN1C(=O)CC2=CC=C(C=C2)I) further validate its configuration .

Synthesis and Manufacturing

While detailed synthetic protocols are proprietary, available data suggest the following general pathway:

-

Morpholine Substitution: Reaction of 4-iodophenylacetyl chloride with morpholine under basic conditions.

-

Purification: Column chromatography or recrystallization to achieve >98% purity .

Industrial-scale production emphasizes cost-effective iodination methods, such as using N-iodosuccinimide (NIS) in the presence of methanesulfonic acid . Challenges include minimizing di-iodinated byproducts, which are addressed through controlled reaction kinetics .

Applications in Pharmaceutical Research

Intermediate in Alectinib Synthesis

The compound serves as a precursor in the synthesis of Alectinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer. Its para-iodophenyl group facilitates Suzuki-Miyaura cross-coupling reactions to introduce morpholine-piperidine pharmacophores .

The Safety Data Sheet (SDS) recommends standard laboratory precautions, including gloves and eye protection .

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H and ¹³C NMR confirm the morpholine and iodophenyl moieties .

-

HRMS: Exact mass (331.13100) matches theoretical calculations .

-

HPLC: Purity >98% verified via reverse-phase chromatography .

Chromatographic Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for trace analysis in biological matrices, with a limit of detection (LOD) <1 ng/mL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume